molecular formula C18H22N2O3 B2752824 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea CAS No. 1795485-10-7

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea

Cat. No. B2752824
CAS RN: 1795485-10-7
M. Wt: 314.385
InChI Key: WMKFXJILPZFOAF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea, also known as MTMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTMU belongs to the class of urea derivatives and is known to exhibit a wide range of pharmacological properties.

Scientific Research Applications

Organic Synthesis and Chemical Reactions Directed lithiation techniques involving similar urea compounds have been explored for the synthesis of substituted products, highlighting their role in organic synthesis and potential applications in creating diverse chemical entities (Smith, El‐Hiti, & Alshammari, 2013). Another study discusses the synthesis of tetrahydropyrimidine-5-carboxylates, showcasing the chemical versatility and potential for chelation and enzyme inhibition, which could be relevant for similar urea derivatives (Sujayev et al., 2016).

Drug Delivery Systems Research on detachable poly(ethylene glycol) conjugates offers insights into the reversible attachment of PEG to amino-containing substrates, a technique that could be applied to similar urea compounds for drug delivery applications (Zalipsky et al., 1999).

Enzyme Inhibition A study on the inhibition profiles of some tetrahydropyrimidine derivatives against acetylcholinesterase and butyrylcholinesterase indicates the potential of urea derivatives in therapeutic applications, particularly in addressing conditions like Alzheimer's disease (Sujayev et al., 2016).

Osmolyte Interactions The peculiar use of a urea-methylamine mixture as osmolytes in marine organisms, balancing the denaturing effects of urea with the stabilizing effects of methylamines, underscores the complex biochemical interactions and potential biotechnological applications of urea compounds (Lin & Timasheff, 1994).

properties

IUPAC Name

1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-7-6-8-14(11-13)20-18(21)19-12-17(23-3)15-9-4-5-10-16(15)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKFXJILPZFOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea

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